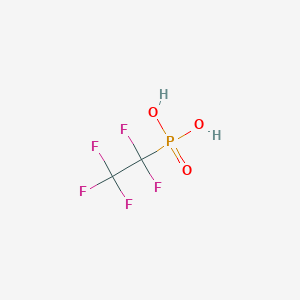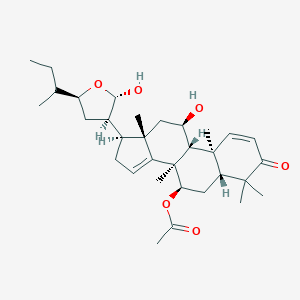
2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate is a synthetic organic compound known for its application as a chromogenic substrate for lipase. This compound is characterized by its complex molecular structure, which includes a phenoxazinone core and long alkyl chains, making it useful in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate typically involves the esterification of pentanedioic acid with 2,3-bis(dodecyloxy)propyl and 3-oxo-3h-phenoxazin-7-yl groups. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal conditions for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate undergoes various chemical reactions, including:
Oxidation: The phenoxazinone core can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The alkyl chains can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler phenoxazinone compounds .
Aplicaciones Científicas De Investigación
2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity.
Biology: Employed in biochemical assays to detect and quantify enzyme activity.
Medicine: Utilized in diagnostic tests to measure lipase levels in biological samples.
Industry: Applied in the development of biosensors and other analytical devices.
Mecanismo De Acción
The compound exerts its effects through its interaction with lipase enzymes. When hydrolyzed by lipase, it releases a chromogenic product that can be measured spectrophotometrically. This reaction allows for the quantification of lipase activity in various samples. The molecular targets include the active site of the lipase enzyme, where the ester bond is cleaved .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3h-phenoxazin-7-yl glutarate
- 1,2-Di-O-lauryl-rac-glycero-3-(glutaric acid 6-methylresorufin ester)
Uniqueness
Compared to similar compounds, 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate is unique due to its specific ester linkage and the presence of long dodecyloxy chains. These structural features enhance its solubility and stability, making it particularly suitable for use in aqueous biochemical assays .
Propiedades
IUPAC Name |
1-O-(2,3-didodecoxypropyl) 5-O-(7-oxophenoxazin-3-yl) pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67NO8/c1-3-5-7-9-11-13-15-17-19-21-30-49-34-38(50-31-22-20-18-16-14-12-10-8-6-4-2)35-51-43(47)24-23-25-44(48)52-37-27-29-40-42(33-37)53-41-32-36(46)26-28-39(41)45-40/h26-29,32-33,38H,3-25,30-31,34-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXJZRAXKDPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911450 |
Source


|
| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110033-82-4 |
Source


|
| Record name | Resorufinyl 1,2-O-dilaurylglycero-3-glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110033824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)



![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)


